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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of

SAR125844, a potent and selective inhibitor of the MET tyrosine kinase. The information

presented is compiled from preclinical studies and is intended to serve as a valuable resource

for professionals in the field of oncology drug development.

Introduction
SAR125844 is a triazolopyridazine derivative that acts as a selective, ATP-competitive inhibitor

of the MET receptor tyrosine kinase.[1][2] Activation of the MET/HGF (Hepatocyte Growth

Factor) signaling pathway is a known driver in various human cancers, promoting tumor

initiation, metastasis, and angiogenesis.[3][4] SAR125844 has been developed for intravenous

administration to target tumors with MET gene amplification or pathway addiction.[3][4]

Mechanism of Action
SAR125844 exerts its anti-tumor effects by binding to the MET kinase domain, thereby

inhibiting its autophosphorylation and the subsequent activation of downstream signaling

pathways.[3][4] The primary pathways affected are the PI3K/AKT and RAS/MAPK pathways,

which are crucial for cell proliferation, survival, and migration.[3][4] In preclinical models, this

inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell

migration.[3][5]
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In Vivo Pharmacodynamic Profile
The in vivo pharmacodynamic activity of SAR125844 has been primarily evaluated in human

gastric cancer xenograft models with MET gene amplification, specifically the SNU-5 and Hs

746T cell lines.[3]

MET Phosphorylation Inhibition
Intravenous administration of SAR125844 leads to a potent, dose- and time-dependent

inhibition of MET phosphorylation in vivo.[3]

In SNU-5 Tumors: A single intravenous dose of 45 mg/kg resulted in complete (99%)

inhibition of pMETY1349 within 1 hour, which was maintained for 4 hours. A partial inhibition

(59%) was still observed at 24 hours post-administration.[5]

In Hs 746T Tumors: A single intravenous dose of 20 mg/kg led to complete MET kinase

inhibition for 4 hours (96%) and significant inhibition at 24 hours (80%), with partial inhibition

(61%) still evident at 48 hours.[2] The use of a nanosuspension formulation of SAR125844
demonstrated a prolonged duration of MET kinase inhibition for up to 7 days.[3][4]

Downstream Pathway Modulation
The inhibition of MET phosphorylation by SAR125844 translates to the suppression of

downstream signaling molecules. In the SNU-5 xenograft model, a 45 mg/kg intravenous dose

resulted in a time-dependent reduction in the phosphorylation of AKT (pAKTS473) and MEK

(pMEKS217/221).[5]

Quantitative In Vivo Efficacy
SAR125844 has demonstrated significant dose-dependent anti-tumor activity in MET-amplified

xenograft models.

SNU-5 Xenograft Model: Daily or every-2-days intravenous treatment with SAR125844
promoted dose-dependent tumor regression at tolerated doses.[3]

Hs 746T Xenograft Model: A nanosuspension formulation of SAR125844 administered

intravenously resulted in complete tumor regression in 7 out of 8 mice at doses of 53, 106,
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and 213 mg/kg.[2] At these doses, more than 80% MET inhibition was maintained for 48 to

96 hours.[2]

Table 1: Summary of In Vivo Pharmacodynamic Effects of SAR125844

Animal
Model

Cell Line Dose (IV)
Formulati
on

Time
Point

Endpoint Result

Mouse SNU-5 45 mg/kg Solution 1-4 hours
pMETY134

9 Inhibition
99%

Mouse SNU-5 45 mg/kg Solution 24 hours
pMETY134

9 Inhibition
59%

Mouse Hs 746T 20 mg/kg Solution 4 hours
pMET

Inhibition
96%

Mouse Hs 746T 20 mg/kg Solution 24 hours
pMET

Inhibition
80%

Mouse Hs 746T 20 mg/kg Solution 48 hours
pMET

Inhibition
61%

Mouse Hs 746T
53, 106,

213 mg/kg

Nanosuspe

nsion

End of

study

Tumor

Regression

Complete

regression

in 7 of 8

mice

Experimental Protocols
Animal Models and Tumor Implantation
Female SCID mice were used for the in vivo studies.[3] Human gastric cancer cell lines with

MET amplification, SNU-5 and Hs 746T, were subcutaneously implanted.[3] Tumors were

allowed to grow to a volume of 200-400 mm³ before the commencement of treatment.[3]

Drug Formulation and Administration
For in vivo studies, SAR125844 was formulated in two ways:
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Solution: Sulfobutylether-β-cyclodextrin 40% in acidified water.[3]

Nanosuspension: PVPK17/DOC/Tris (0.4/0.08/0.016%) in dextrose, adjusted to pH 7.4.[3]

The drug was administered intravenously via the tail vein.[3]

Pharmacokinetic Analysis
Blood and tumor samples were collected at various time points (5, 15, 30 minutes, and 1, 2, 4,

6, 8, 12, 24, 48, and 72 hours) after a single intravenous administration.[3] SAR125844
concentrations in plasma and tumor tissue were determined by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[3]

Pharmacodynamic Analysis
Tumor tissues were collected at specified time points after drug administration. The levels of

phosphorylated MET (pMET), total MET, phosphorylated AKT (pAKT), total AKT,

phosphorylated MEK (pMEK), and total MEK were assessed using Western blotting and

ELISA.[5] Immunohistochemistry was also used to evaluate pMET levels in tumor tissue.[5]

Western Blotting Protocol (General)

Tissue Lysis: Tumor tissues are homogenized in a suitable lysis buffer containing protease

and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA

in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for the target proteins (e.g., p-MET Y1349, MET, p-AKT S473, AKT, p-

MEK S217/221, MEK).

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Antitumor Efficacy Studies
Tumor-bearing mice were treated with SAR125844 or vehicle control according to the specified

dosing schedule. Tumor volumes were measured regularly (e.g., twice a week) using calipers.

The body weight of the animals was also monitored as an indicator of toxicity.[3]
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Caption: SAR125844 inhibits MET signaling.
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Caption: Workflow for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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